molecular formula C23H26O6Si B583525 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein CAS No. 1330249-25-6

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein

Cat. No.: B583525
CAS No.: 1330249-25-6
M. Wt: 426.54
InChI Key: CKOSWKPQHZOZFX-UHFFFAOYSA-N
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Description

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is a complex organic compound that features a benzopyran core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl(dimethyl)silyl group adds to its stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein typically involves multiple steps, starting from commercially available materials. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is unique due to the combination of its protective tert-butyl(dimethyl)silyl group and the biologically active benzopyran core. This combination enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxy-4-oxochromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4/h7-13,25H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOSWKPQHZOZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746936
Record name 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330249-25-6
Record name 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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